3-Chloro-2-ethylbenzonitrile
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Overview
Description
3-Chloro-2-ethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where a chlorine atom and an ethyl group are substituted at the third and second positions of the benzene ring, respectively. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethylbenzonitrile can be synthesized through several methods:
Ammoxidation of 3-chloro-2-ethyltoluene: This method involves the reaction of 3-chloro-2-ethyltoluene with ammonia and oxygen at high temperatures (400-450°C) to produce this compound.
Dehydration of 3-chloro-2-ethylbenzaldehyde oxime: This method involves the dehydration of the oxime derivative of 3-chloro-2-ethylbenzaldehyde using dehydrating agents like phosphorus pentachloride or thionyl chloride.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol can be used.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Substitution: 3-alkoxy-2-ethylbenzonitrile or 3-amino-2-ethylbenzonitrile.
Reduction: 3-chloro-2-ethylbenzylamine.
Hydrolysis: 3-chloro-2-ethylbenzoic acid or 3-chloro-2-ethylbenzamide.
Scientific Research Applications
3-Chloro-2-ethylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-ethylbenzonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-Chlorobenzonitrile: Similar in structure but lacks the ethyl group at the second position.
2-Chlorobenzonitrile: Similar but with the chlorine atom at the second position instead of the third.
4-Chlorobenzonitrile: Similar but with the chlorine atom at the fourth position.
Uniqueness:
Properties
IUPAC Name |
3-chloro-2-ethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGNNZYPIOQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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